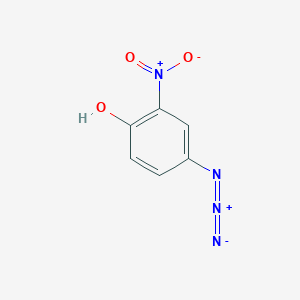

4-Azido-2-nitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-azido-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3/c7-9-8-4-1-2-6(11)5(3-4)10(12)13/h1-3,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQFIUAWRBXXIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561253 | |

| Record name | 4-Azido-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51642-26-3 | |

| Record name | 4-Azido-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Diazotization and Azide Coupling from Aminophenol Derivatives:this Pathway Typically Begins with 4 Amino 2 Nitrophenol As the Precursor.chemsrc.comthe Synthesis Proceeds As Follows:

Step 1: Diazotization: The primary aromatic amine, 4-amino-2-nitrophenol (B85986), is treated with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction is conducted at low temperatures, typically 0-5 °C, to ensure the stability of the resulting diazonium salt intermediate.

Step 2: Azide (B81097) Coupling: The cold diazonium salt solution is then reacted with an azide source, most often sodium azide (NaN₃). The azide ion acts as a nucleophile, displacing the diazonium group (N₂) to form the final product, 4-azido-2-nitrophenol. nih.gov A similar procedure is used for the synthesis of the isomer 2-azido-4-nitrophenol (B1230318) from 2-amino-4-nitrophenol. nih.govacs.org

Nucleophilic Aromatic Substitution:an Alternative Route Involves the Nucleophilic Aromatic Substitution Nas on a Phenol Ring Bearing a Suitable Leaving Group at the 4 Position. One Documented Example Uses 4 Iodo 2 Nitrophenol As the Starting Material. in This Method, 4 Iodo 2 Nitrophenol is Reacted with Sodium Azide in a Polar Aprotic Solvent Like Dimethylformamide Dmf . the Reaction is Typically Heated, for Instance at 80°c for 12 Hours, to Facilitate the Displacement of the Iodide Ion by the Azide Ion, Yielding 4 Azido 2 Nitrophenol with a Reported Yield of 78%.benchchem.comthe Electron Withdrawing Nitro Group on the Ring Helps to Activate the Substrate Towards This Type of Nucleophilic Attack.benchchem.com

Synthesis of Functionalized this compound Derivatives

The this compound scaffold serves as a valuable building block for creating more complex, functionalized molecules, often designed for specific biochemical applications such as photoaffinity labeling. nih.govacs.org

Notable derivatives include:

Phosphate (B84403) Derivatives: 4-Azido-2-nitrophenyl phosphate (ANPP) has been synthesized and characterized as a photoreactive analogue of inorganic phosphate (Pi). nih.gov This derivative is used to study the phosphate binding sites in enzymes like mitochondrial F1-ATPase. nih.gov

Glycoside Derivatives: The synthesis of N-(4-azido-2-nitrophenyl)amino-1-alkyl-β-D-glucopyranosides has been reported. acs.org These compounds are derivatives of glucose designed for photoaffinity labeling of hexose (B10828440) transporters. acs.org Similarly, related structures like 4-nitrophenyl 2-azido-2-deoxy-dithio-β-D-arabinopyranosides have been synthesized for studies on antithrombotic activity. lookchem.comresearchgate.net

Silsesquioxane Derivatives: While not starting from this compound itself, the principle of functionalization is demonstrated by the synthesis of nitro- and hydroxy-functionalized polyhedral oligomeric silsesquioxanes (POSS). This is achieved through an epoxy ring-opening process where epoxy-functionalized POSS is reacted with 4-nitrophenol (B140041), showcasing how the nitrophenol moiety can be incorporated into complex macromolecular structures. sorbonne-universite.fr

Table 2: Examples of Functionalized Derivatives

| Derivative Name | Precursor(s) | Application Area | Reference |

|---|---|---|---|

| 4-Azido-2-nitrophenyl phosphate (ANPP) | This compound | Photoaffinity labeling (enzyme studies) | nih.gov |

| N-(4-azido-2-nitrophenyl)amino-1-alkyl-β-D-glucopyranosides | 4-azido-2-nitrophenyl group + glucopyranoside | Photoaffinity labeling (transporter studies) | acs.org |

| Nitro- and hydroxy-functionalized silsesquioxanes | Epoxy-functionalized POSS + 4-nitrophenol | Advanced materials modification | sorbonne-universite.fr |

Optimization Strategies for Reaction Yields and Purity in this compound Synthesis

Optimizing the synthesis of this compound is crucial for obtaining high yields of a pure product. This involves the careful control of reaction parameters and the use of effective purification methods.

Key optimization strategies include:

Parameter Control: The efficiency of the diazotization reaction is highly dependent on temperature, which must be kept low to prevent the premature decomposition of the diazonium salt. Other factors such as reagent concentration, reaction time, and choice of solvent can be systematically varied to find the optimal conditions for both yield and purity. whiterose.ac.uk For instance, the synthesis of a related compound, 2-ethoxy-4-nitrophenol, was optimized by comparing different nitration schemes and catalysts, concluding that ferric nitrate (B79036) was optimal. researchgate.net

Advanced Catalysis: Modern synthetic chemistry seeks more environmentally friendly methods. The use of eco-friendly, reusable catalysts like modified montmorillonite (B579905) K-10 clays (B1170129) has been described for diazotization and coupling reactions. researchgate.net These catalysts can exhibit bifunctional properties, promoting both reaction steps while avoiding the use of corrosive acids and alkalis. researchgate.net

Purification Techniques: Achieving high purity requires effective removal of unreacted starting materials, reagents, and by-products. Common methods include:

Recrystallization: This is often used to purify the final solid product. deswater.com

Chromatography: Techniques like thin-layer chromatography (TLC) are used to monitor reaction progress, while column chromatography is a standard method for purification.

Washing and Extraction: The reaction mixture is often washed with brine or other aqueous solutions to remove inorganic salts and impurities before the final product is isolated. deswater.com

Stereoselective Synthesis Approaches for Chiral Derivatives (if applicable)

While the core this compound molecule is achiral, its derivatives, particularly those incorporating chiral centers like sugars or amino acids, can exist as stereoisomers. The synthesis of a single, specific stereoisomer (enantiomer or diastereomer) requires stereoselective methods.

Although literature specifically detailing the stereoselective synthesis of chiral this compound derivatives is limited, established principles of asymmetric synthesis would be applicable:

Chiral Pool Synthesis: This approach uses a readily available chiral starting material. For example, in the synthesis of glycoside derivatives, the inherent chirality of the starting sugar (e.g., D-glucose) directs the stereochemistry of the final product. acs.org

Use of Chiral Auxiliaries or Catalysts: A non-chiral precursor can be reacted to produce a chiral product by using a chiral auxiliary, which is later removed, or a chiral catalyst. Organocatalysis, for example, has been successfully used in domino reactions to synthesize chiral, enantiomerically enriched dihydropyrano[2,3-c]pyrazole derivatives, demonstrating a powerful strategy for creating complex chiral molecules. metu.edu.tr

Diastereoselective Reactions: When a molecule already contains a chiral center, a new chiral center can be introduced with a specific configuration relative to the first. For instance, the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester derived from a terpene was shown to be highly stereoselective, producing a single diastereomer in high yield. beilstein-journals.org Such a strategy could be adapted to create chiral derivatives of this compound.

Reactivity and Mechanistic Investigations of 4 Azido 2 Nitrophenol

Thermal Decomposition Pathways and Products of Azido-Nitrophenols

The thermal decomposition of azido-nitrophenols, including 4-azido-2-nitrophenol, is a process of significant interest due to the energetic nature of these compounds. Studies on related aromatic azides have shown that thermolysis leads to the extrusion of nitrogen gas (N₂) as the initial step, generating highly reactive nitrene intermediates. wikipedia.orgaakash.ac.inegyankosh.ac.in The specific products formed from the decomposition of this compound are influenced by the reaction conditions.

In the case of 2-nitrophenyl azide (B81097), thermal decomposition is accelerated by the presence of the ortho-nitro group, which participates in the reaction and lowers the activation energy compared to unsubstituted phenyl azides. This reaction yields benzofuroxan (B160326) (benzofurazan 1-oxide) as the primary product. While specific studies detailing the complete product profile of this compound's thermal decomposition are not extensively available, the general pathways for aromatic azides suggest the formation of polymeric materials at higher temperatures or in preparative scale reactions. rsc.orgresearchgate.net For instance, flash vacuum pyrolysis (FVP) of related 4-azidophenols, even with subsequent trapping in inert matrices, ultimately results in polymers upon warming to room temperature. rsc.orgresearchgate.net

The decomposition of other azido-aromatic compounds can lead to a variety of products. For example, the thermal decomposition of o,o'-diazidoazobenzene results in the formation of dibenzo-tetraazapentalenes. datapdf.com In contrast, the decomposition of certain aromatic azides can yield phenazines and related compounds. rsc.org These examples highlight the diverse and often complex nature of the thermal decomposition of aromatic azides, which is highly dependent on the specific substitution pattern of the aromatic ring.

Generation and Reactivity of Nitrene Intermediates from the Azide Functionality

The azide group of this compound serves as a precursor to a highly reactive nitrene intermediate upon thermolysis or photolysis. wikipedia.org This process involves the expulsion of a molecule of nitrogen gas (N₂), a common method for generating nitrenes from aryl azides. wikipedia.orgaakash.ac.inegyankosh.ac.in The resulting nitrene is a nitrogen analog of a carbene, possessing a nitrogen atom with only six valence electrons, making it a potent electrophile. wikipedia.org

Nitrenes can exist in either a singlet or a triplet electronic state, which influences their reactivity. wikipedia.orgaakash.ac.in The initial product of photolysis is typically the singlet nitrene, which can then relax to the more stable triplet state. wikipedia.org The ratio of singlet to triplet nitrenes formed can be influenced by the reaction conditions and the specific molecular structure. For instance, irradiation of 2-azido-4-nitrophenolate with visible light has been shown to produce nitrene intermediates with a singlet to triplet ratio ranging from 6:1 to 9:1. nih.gov

The reactivity of the generated nitrene is diverse. Singlet nitrenes can undergo stereospecific addition to double bonds to form aziridines, while triplet nitrenes react in a stepwise manner, leading to a mixture of stereoisomers. aakash.ac.in Aryl nitrenes are also known for their propensity to undergo ring expansion to form seven-membered cumulenes or ring-opening reactions to yield nitriles. wikipedia.org In the context of this compound, the nitrene intermediate is a key player in the intramolecular cyclization reactions that lead to ring expansion, a topic further explored in the next section. rsc.orgrsc.org

The presence of substituents on the aromatic ring significantly modulates the chemistry of the nitrene. Electron-donating groups can lead to the formation of basic nitrenes that are prone to protonation, forming reactive nitrenium ions. nih.govacs.org Conversely, the electron-withdrawing nitro group in this compound influences the electrophilicity and subsequent reaction pathways of the nitrene intermediate. rsc.org

Intramolecular Cyclization Reactions (e.g., ring expansion to azepin-4-ones)

A significant reaction pathway for this compound, upon generation of the nitrene intermediate, is intramolecular cyclization leading to ring expansion. rsc.orgrsc.org This transformation results in the formation of substituted azepin-4-ones. rsc.orgresearchgate.net

Studies involving the photolysis of this compound in low-temperature matrices, such as nitrogen at 12–14 K, have provided spectroscopic evidence for this ring expansion. rsc.orgresearchgate.net Infrared (IR) spectroscopy has been instrumental in identifying the formation of the azepinone structure under these exceptionally mild conditions. rsc.orgresearchgate.netresearchgate.net In some instances, an intermediate hydroxyazacyclohepta-1,2,4,6-tetraene could also be detected. rsc.orgresearchgate.net

This ring expansion is a common feature for various 4-azidophenols, including the parent compound, as well as chloro, bromo, and methyl-substituted derivatives. rsc.orgresearchgate.net The general mechanism is believed to involve the initial formation of the nitrene, which then undergoes a series of rearrangements, ultimately leading to the seven-membered azepinone ring.

Despite the successful formation of these azepinones at low temperatures, their isolation has proven challenging. Attempts to bring the products to room temperature typically result in the formation of polymeric materials. rsc.orgresearchgate.net This indicates the inherent instability of the azepinone products under ambient conditions. Preparative scale pyrolyses using conventional flash vacuum pyrolysis (FVP) equipment have also yielded polymeric products. rsc.orgresearchgate.net

The propensity for intramolecular cyclization is a key aspect of the reactivity of this compound and related compounds, offering a pathway to complex heterocyclic structures, albeit with challenges in product isolation. nih.govresearchgate.netencyclopedia.pubacs.orgrsc.org

Intermolecular Reactions Involving the Azide Group (e.g., Substitution Reactions)

While intramolecular reactions often dominate the chemistry of this compound, the azide group can also participate in intermolecular reactions. The azide ion itself is a potent nucleophile and can be introduced into aromatic systems through nucleophilic aromatic substitution (NAS). masterorganicchemistry.com For instance, this compound can be synthesized by reacting 4-iodo-2-nitrophenol (B1595747) with sodium azide in a suitable solvent like DMF.

The azide group in aryl azides can undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkynes, to form triazoles. rsc.orgmdpi.com This type of "click chemistry" is a powerful tool in synthetic chemistry. Although specific examples with this compound are not extensively detailed in the provided context, this reactivity is a general characteristic of organic azides. chemrevlett.com

Furthermore, the azide functionality can be involved in substitution reactions. For example, 4-azidophenol (B2928251) can react with benzyl (B1604629) bromide derivatives in the presence of a base like potassium carbonate to yield substituted azides. smolecule.com This demonstrates the ability of the phenolic hydroxyl group to be alkylated while the azide group remains intact, showcasing the differential reactivity within the molecule.

The nitrene intermediate, generated from the azide, can also engage in intermolecular reactions. These include insertion into C-H and N-H bonds of other molecules, although these reactions can be less efficient and compete with intramolecular pathways. rsc.orgrsc.org For example, the triplet nitrene derived from a p-nitrophenyl azide derivative has been shown to abstract hydrogen intermolecularly. rsc.org

Influence of Aromatic Substituents (Nitro and Hydroxyl Groups) on Azide Reactivity

The reactivity of the azide group in this compound is significantly influenced by the electronic effects of the ortho-nitro and para-hydroxyl substituents.

The nitro group is a strong electron-withdrawing group, which has several consequences. Firstly, it increases the electrophilicity of the aromatic ring, which can facilitate nucleophilic aromatic substitution at other positions, as seen in the synthesis of the parent compound from 4-iodo-2-nitrophenol. Secondly, the ortho-nitro group can participate in the thermal decomposition of the azide, lowering the activation energy for nitrogen extrusion compared to unsubstituted phenyl azides. This neighboring group participation leads to specific cyclization products, such as benzofuroxan from 2-nitrophenyl azide. In the context of the nitrene intermediate, the electron-withdrawing nitro group is expected to increase its electrophilicity. rsc.org

The hydroxyl group, being an electron-donating group, also plays a crucial role. In its phenolate (B1203915) form (at higher pH), it is a powerful electron-donating group that can influence the reaction pathways of the photochemically generated nitrene. acs.org Generally, electron-donating groups on an aryl azide can lead to the formation of basic nitrenes that are susceptible to protonation, forming nitrenium ions, which can alter the subsequent reaction course away from ring expansion. nih.govacs.org The acidity of the phenol (B47542) itself is increased by the presence of the electron-withdrawing azide and nitro groups. purdue.edursc.org

The combined electronic effects of the nitro and hydroxyl groups create a complex reactivity profile for the azide functionality in this compound. The electron-withdrawing nature of the nitro group likely enhances the propensity for nitrene formation and its electrophilic character, while the hydroxyl/phenolate group can modulate the electronic properties and subsequent reaction pathways of the intermediate species. purdue.edu

Studies on pH-Dependent Reactivity of the Phenolic Moiety

The phenolic hydroxyl group in this compound introduces a pH-dependent dimension to its reactivity. The acidity of this group, and thus its state of protonation, is influenced by the other substituents on the aromatic ring. Both the azide and the nitro groups are electron-withdrawing, which increases the acidity of the phenol compared to unsubstituted phenol. purdue.edursc.org

At low pH, the hydroxyl group will be protonated (-OH), while at higher pH, it will exist as the phenolate anion (-O⁻). This change in protonation state significantly alters the electronic properties of the molecule. The phenolate anion is a much stronger electron-donating group than the neutral hydroxyl group.

This pH-dependent electronic character has been shown to affect the reactivity of related nitrophenols. For example, in the reaction of 4-nitrophenol (B140041) with hydroxyl radicals, the yield of phenolic products is higher at pH 9 (where it exists as 4-nitrophenolate) compared to pH 2. researchgate.net This suggests that the deprotonated form is more reactive towards certain reagents.

In the context of this compound, the pH would influence the reactivity of the azide group indirectly. At higher pH, the increased electron-donating character of the phenolate could stabilize the transition state for nitrene formation or alter the properties of the resulting nitrene. Studies on 4-amino-3-nitrophenyl azide have shown that a powerful electron-donating group (in that case, an amino group) can lead the photochemically generated nitrene to become basic and readily protonated, diverting it from the typical ring-expansion pathway. nih.govacs.org A similar effect could be anticipated for the phenolate form of this compound.

Furthermore, the solvolysis rates of related N-aryl carbamates have been shown to be pH-dependent, with different reaction pathways dominating at different pH values. prolynxinc.com While not a direct study of this compound, this highlights the general principle that the pH can dictate the dominant reaction mechanism for molecules containing phenolic moieties.

Photochemical Investigations of 4 Azido 2 Nitrophenol

Photolytic Pathways and Wavelength Dependence Studies

The fundamental photochemical pathway for 4-Azido-2-nitrophenol, like other aryl azides, is initiated by the absorption of light, which leads to the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive aryl nitrene intermediate. smolecule.com This primary photoproduct, a nitrene, can exist in either a singlet or triplet electronic state, which dictates its subsequent reactivity.

Studies on this compound have shown that the photogenerated nitrene primarily undergoes an intramolecular ring expansion. researchgate.netrsc.orgresearchgate.net This process leads to the formation of a substituted 4H-azepin-4-one, a seven-membered heterocyclic ring system. researchgate.netrsc.orgresearchgate.net This pathway is a common rearrangement for phenylnitrenes, but its efficiency and the stability of the products are highly dependent on the reaction conditions.

The wavelength required for activation is influenced by the nitro and phenol (B47542) groups. Generally, nitrophenyl azides are designed to be activated by longer wavelength ultraviolet (UV-A) or even visible light, typically in the 300-460 nm range. fishersci.com This is advantageous compared to simple phenyl azides, as it allows for photoactivation using wavelengths that are less damaging to sensitive systems, such as biological molecules. fishersci.com Specifically, studies on the closely related isomer, 2-azido-4-nitrophenol (B1230318), have demonstrated that irradiation with visible light is sufficient to induce the formation of the nitrene intermediate. nih.gov

Spectroscopic Characterization of Photogenerated Intermediates

The elucidation of photochemical mechanisms relies heavily on the detection and characterization of transient intermediates. For this compound, several key species have been identified using spectroscopic methods.

Upon photolysis, both singlet and triplet nitrenes are generated. nih.gov While the triplet state is typically the ground state for aryl nitrenes, product analysis of the related 2-azido-4-nitrophenolate suggests that the singlet nitrene is the major initial photoproduct, with a singlet-to-triplet ratio estimated to be between 6:1 and 9:1. nih.gov Triplet nitrenes are paramagnetic and can be characterized by Electron Spin Resonance (ESR) spectroscopy. nih.gov Both singlet and triplet nitrenes are short-lived and have been studied using time-resolved techniques like nanosecond laser flash photolysis, which detects their transient absorption spectra. science.govnih.gov

A crucial intermediate in the ring-expansion pathway of this compound is the hydroxyazacyclohepta-1,2,4,6-tetraene . This species has been detected during photolysis experiments conducted in low-temperature matrices. researchgate.netrsc.orgresearchgate.netrsc.org Its presence as a precursor to the final azepinone product was confirmed through infrared (IR) spectroscopy. researchgate.netrsc.orgresearchgate.net

| Photogenerated Intermediate | Method of Generation | Spectroscopic Characterization Technique(s) | Key Findings |

|---|---|---|---|

| Singlet and Triplet Nitrenes | Photolysis of the parent azide (B81097) with UV/visible light. nih.gov | Laser Flash Photolysis, Electron Spin Resonance (ESR), Product Analysis. nih.govnih.govnih.gov | Transient species formed upon N₂ loss. The singlet-to-triplet ratio for a related isomer is high (6:1 to 9:1). nih.gov Triplet nitrenes have characteristic absorption spectra and ESR signals. nih.govnih.gov |

| Hydroxyazacyclohepta-1,2,4,6-tetraenes | Photolysis of this compound in a low-temperature N₂ matrix. researchgate.netrsc.orgresearchgate.net | Infrared (IR) Spectroscopy. researchgate.netrsc.orgresearchgate.net | Detected as a key intermediate during the intramolecular ring expansion to the final azepinone product. researchgate.netrsc.orgresearchgate.netrsc.org |

| 4H-Azepin-4-ones | Photolysis of this compound in a low-temperature N₂ matrix. researchgate.netrsc.orgresearchgate.net | Infrared (IR) Spectroscopy, Diffuse Reflection IR Spectroscopy (DRIFTS). researchgate.netrsc.orgresearchgate.net | Identified as the stable end-product of the intramolecular rearrangement pathway under matrix isolation conditions. researchgate.netrsc.orgresearchgate.net |

Matrix Isolation Spectroscopy in Elucidating Photochemical Mechanisms

Matrix isolation is a powerful technique for studying highly reactive molecules. The method involves trapping the molecule of interest, in this case, this compound, within a solid, inert gas matrix (such as nitrogen or argon) at cryogenic temperatures (e.g., 12–14 K). researchgate.netrsc.orgresearchgate.net Once isolated, the molecule can be irradiated in situ. The rigid, cold environment prevents diffusion and intermolecular reactions, effectively trapping transient species and allowing them to be studied using conventional spectroscopy. researchgate.netrsc.org

This technique has been instrumental in deciphering the photochemical pathway of this compound. researchgate.net By performing photolysis within a nitrogen matrix at 12 K, researchers were able to monitor the reaction using IR spectroscopy. researchgate.netrsc.org These experiments provided clear evidence for the ring expansion pathway, allowing for the spectroscopic identification of both the intermediate hydroxyazacyclohepta-1,2,4,6-tetraene and the final 4H-azepin-4-one product. researchgate.netrsc.orgresearchgate.netrsc.org The use of matrix isolation was essential, as these species are too reactive to be isolated under normal solution conditions. researchgate.netrsc.org

Comparative Photoreactivity in Various Environments

The photochemical behavior of this compound differs significantly depending on the surrounding environment, primarily due to the high reactivity of its photogenerated intermediates.

Low-Temperature Matrices: In the constrained environment of a cryogenic N₂ matrix, the photochemistry is dominated by the intramolecular rearrangement pathway. researchgate.netrsc.orgresearchgate.net The nitrene intermediate is unable to react with neighboring molecules, and its excess energy is dissipated into the matrix, favoring the concerted ring expansion to form the stable azepinone. researchgate.netrsc.orgresearchgate.net

Solution / Room Temperature: In contrast, in a fluid environment or upon warming of the low-temperature matrix, the outcome is markedly different. Attempts to isolate the azepinone product by warming the matrix to room temperature resulted only in the formation of intractable polymeric products. researchgate.netrsc.orgresearchgate.net This indicates that in solution, the highly reactive nitrene intermediate, or perhaps the azepinone product itself, readily undergoes intermolecular reactions, leading to polymerization instead of the isolation of a stable monomer. The photochemical quantum yield and degradation pathways of related nitrophenols are also known to be highly dependent on the solvent, with significant differences observed between aqueous and organic media. nsf.gov

Photoinduced Intermolecular Cross-linking Reactions

The ability of photogenerated nitrenes to react with a wide range of chemical bonds makes aryl azides, including this compound and its isomers, valuable reagents for photoinduced intermolecular cross-linking. acs.org This application, often termed photoaffinity labeling, is widely used in biochemistry to map molecular interactions. nih.gov

The mechanism involves generating the highly reactive nitrene in the presence of a target molecule, such as a protein or nucleic acid. The nitrene can then form a covalent bond by inserting into C-H bonds or reacting with nucleophilic amino acid residues. acs.org The isomer 2-azido-4-nitrophenol has been specifically employed as a photoaffinity label to study binding sites in bovine serum albumin and mitochondrial proteins. nih.gov Upon irradiation with visible light, the azide, when bound to its target site, becomes covalently attached, allowing for the identification of the binding polypeptides. nih.gov The high degree of specific labeling achieved with these reagents makes them powerful tools for probing the structure and function of complex biological systems. nih.gov

Advanced Spectroscopic Characterization Techniques for 4 Azido 2 Nitrophenol and Its Derivatives

Infrared (IR) Spectroscopy for Azide (B81097) (–N₃) and Hydroxyl (–OH) Functional Group Confirmation

Infrared (IR) spectroscopy is a fundamental technique for identifying the key functional groups within 4-azido-2-nitrophenol. The presence of the azide (–N₃) and hydroxyl (–OH) groups gives rise to characteristic absorption bands in the IR spectrum.

The azide group (–N₃) typically exhibits a strong and sharp absorption band due to its asymmetric stretching vibration. This band is consistently observed in the region of 2100–2150 cm⁻¹. For instance, in 4-azidophenol (B2928251), a related compound, a strong azide absorption is reported at 2106 cm⁻¹. Similarly, studies on other aryl azides show this characteristic peak, such as at 2097 cm⁻¹ and 2098 cm⁻¹ for deuterated 4-methoxyphenyl (B3050149) azide derivatives. rsc.org In various synthesized azide compounds, this stretching vibration is noted around 2115.91 cm⁻¹ and 2119.77 cm⁻¹. deswater.com

The hydroxyl (–OH) group of the phenol (B47542) gives rise to a broad absorption band in the region of 3200–3600 cm⁻¹, which is characteristic of O-H stretching. For 4-iodophenol, a precursor, a broad peak is seen near 3300 cm⁻¹. The broadness of this peak is often indicative of hydrogen bonding. In synthesized 4-hydroxyphenyl azide, the O-H stretching is observed in the 3200–3550 cm⁻¹ range. deswater.com

The nitro group (–NO₂) also presents distinct absorption bands. Strong asymmetric and symmetric stretching vibrations are typically found around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

Table 1: Characteristic IR Absorption Bands for Functional Groups in this compound and Related Compounds

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | References |

| Azide (–N₃) | Asymmetric stretch | 2100–2150 | deswater.com |

| Hydroxyl (–OH) | O-H stretch | 3200–3600 | deswater.com |

| Nitro (–NO₂) | Asymmetric stretch | ~1520 | |

| Nitro (–NO₂) | Symmetric stretch | ~1350 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H, ¹³C, ¹⁴N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound and its derivatives, providing information on the chemical environment of individual atoms.

¹H NMR: The proton NMR spectrum provides information about the protons on the aromatic ring. For a related compound, 4-azidophenol, the aromatic protons appear as an AA'BB' system with chemical shifts between δ 6.80 and 6.89 ppm. In a derivative, 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole, aromatic protons are observed at various chemical shifts, including a singlet at 8.84 ppm and multiplets between 7.62 and 8.40 ppm. nih.gov The chemical shifts in ¹H NMR can be influenced by the solvent used, with noticeable changes when switching between polar and non-polar solvents. researchcommons.orgresearchcommons.org

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of the carbon atoms in the molecule. For 4-nitrophenol (B140041), a structurally related compound, the carbon attached to the hydroxyl group (C1) resonates at approximately 163.74 ppm, while the carbon attached to the nitro group (C4) is found around 139.42 ppm. The other aromatic carbons appear at 115.48 ppm (C2, C6) and 125.86 ppm (C3, C5) in DMSO-d₆. oc-praktikum.de In a 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole derivative, the aromatic and triazole ring carbons show signals across a range from 111.4 to 143.9 ppm. nih.gov

¹⁴N NMR: While less common, ¹⁴N or ¹⁵N NMR can provide direct information about the nitrogen atoms in the azide and nitro groups. For instance, ¹⁵N NMR has been used to identify product compound classes from the photodegradation of 2,4,6-trinitrotoluene, with chemical shifts referenced to glycine. nih.gov

Table 2: Representative NMR Data for 4-Nitrophenol (in DMSO-d₆)

| Nucleus | Position | Chemical Shift (ppm) | References |

| ¹³C | C1 (-OH) | 163.74 | oc-praktikum.de |

| ¹³C | C4 (-NO₂) | 139.42 | oc-praktikum.de |

| ¹³C | C2, C6 | 115.48 | oc-praktikum.de |

| ¹³C | C3, C5 | 125.86 | oc-praktikum.de |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis (e.g., LC-MS, GC-MS, MALDI-TOF MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular mass of this compound and for analyzing its fragmentation patterns, which aids in structural confirmation.

Different ionization techniques can be employed. Electrospray ionization (ESI) is a soft ionization method often coupled with liquid chromatography (LC-MS). For 4-iodo-2-nitrophenol (B1595747), ESI-MS showed a molecular ion peak at m/z 265.01 ([M+H]⁺). Key fragmentation pathways observed include the loss of the nitro group (NO₂, 46 Da) and the cleavage of the carbon-iodine bond. For synthesized azides, gas chromatography-mass spectrometry (GC-MS) has been used, showing molecular ion peaks that correspond closely to the calculated molecular weight. deswater.com For example, a synthesized phenyl azide derivative showed a molecular ion peak at 167 m/z. deswater.com

Time-of-Flight (TOF) mass analyzers, often used in MALDI-TOF or LC-TOF MS, provide high-resolution mass data. In the analysis of 2,6-dideuterio-4-nitrophenol derivatives, TOF MS with electrospray ionization (ES+) revealed a peak at 164.02 for [M+Na]⁺. rsc.org LC-MS/MS methods have been developed for the quantitative analysis of azide and azidoalanine in biological samples after derivatization. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Vis spectroscopy is utilized to study the electronic transitions within the molecule and to monitor the progress of reactions involving this compound. The chromophoric nitro and azide groups, along with the phenolic ring, contribute to its UV-Vis absorption profile.

For nitrophenols, characteristic π→π* and n→π* transitions are observed. In ethanol, 4-iodo-2-nitrophenol shows a λ_max around 400 nm, which is attributed to the nitro group. The catalytic reduction of 4-nitrophenol is often monitored by observing the decrease in the absorbance peak at 400 nm (corresponding to the 4-nitrophenolate (B89219) anion) and the emergence of a new peak around 300 nm (corresponding to 4-aminophenol). researchgate.net The position of the absorption maximum can be influenced by the solvent and the pH of the solution.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Raman Spectroscopy for Vibrational Fingerprinting

The nitro group in nitrophenols gives rise to characteristic Raman peaks. For p-nitrophenol, a symmetric stretching vibration of the nitro group is observed at 1333 cm⁻¹. spectroscopyonline.com In o-nitrophenol, a peak at 1232 cm⁻¹ is attributed to the deformation of C-H bonds. spectroscopyonline.com The azide group also has a characteristic Raman signal. Studies on azide-labeled hexanoic acid show a Raman signal for the azide group. nih.gov While specific Raman data for this compound is scarce, the technique is valuable for studying the vibrational characteristics of both the nitro and azide functionalities. longdom.org

Computational Chemistry and Theoretical Studies of 4 Azido 2 Nitrophenol

Quantum Chemical Calculations on Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-azido-2-nitrophenol. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and the stable three-dimensional arrangement of atoms in the molecule.

Molecular Geometry: The geometry of a molecule is its lowest-energy arrangement of atoms in three-dimensional space. According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, electron pairs in the valence shell of a central atom repel each other and arrange themselves to be as far apart as possible, which determines the molecule's shape. youtube.com For a complex molecule like this compound, computational methods, particularly Density Functional Theory (DFT), are used to calculate the optimized molecular geometry by finding the minimum energy conformation. researchgate.net These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. The benzene ring is expected to be largely planar, with the hydroxyl, nitro, and azido (B1232118) groups attached. The orientation of these functional groups relative to the ring and each other is a key outcome of geometry optimization.

Electronic Structure: The electronic structure describes the arrangement and energies of electrons within the molecule. Key aspects explored through quantum chemical calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. rjpn.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a smaller gap suggests higher reactivity. semanticscholar.org

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the total electrostatic potential on the surface of the molecule. researchgate.net It illustrates the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, MEP maps would likely show negative potential (red/yellow) around the oxygen atoms of the nitro and hydroxyl groups and the terminal nitrogen of the azido group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, revealing the partial charges on each atom (Natural Population Analysis, NPA) and describing charge transfer interactions within the molecule. semanticscholar.org

Below is a table of hypothetical optimized geometric parameters for this compound, calculated at the B3LYP/6-311+G(d,p) level of theory, based on values for similar structures.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-N (azido) | 1.40 Å |

| N-N (azido) | 1.25 Å | |

| N≡N (azido) | 1.14 Å | |

| C-N (nitro) | 1.48 Å | |

| N-O (nitro) | 1.23 Å | |

| C-O (hydroxyl) | 1.36 Å | |

| Bond Angles | C-C-N (azido) | 119.5° |

| C-N-N (azido) | 115.0° | |

| C-C-N (nitro) | 118.0° | |

| O-N-O (nitro) | 124.5° | |

| Dihedral Angle | C-C-N-O (nitro) | ~30° (twisted from plane) |

Density Functional Theory (DFT) for Reactivity Predictions

DFT is a powerful and widely used computational method for predicting the chemical reactivity of molecules. rjpn.org By analyzing the electronic properties derived from DFT calculations, several global reactivity descriptors can be calculated to quantify a molecule's behavior in chemical reactions. mdpi.com These descriptors are typically derived from the energies of the HOMO and LUMO orbitals based on Koopman's theorem. researchgate.net

The key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Chemical Potential (μ): The negative of electronegativity, it describes the tendency of electrons to escape from a system. It is calculated as μ = -(I + A) / 2.

Global Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A high ω value indicates a good electrophile. rjpn.orgresearchgate.net

Global Softness (S): The reciprocal of hardness (S = 1/η), it indicates the capacity of a molecule to receive electrons. researchgate.net

For this compound, the presence of the electron-withdrawing nitro group and the azido group is expected to lower the LUMO energy, making the molecule a good electron acceptor (electrophile). DFT calculations can quantify this effect and compare its reactivity to similar compounds. rjpn.org

The following interactive table presents plausible DFT-calculated reactivity descriptors for this compound.

| Descriptor | Symbol | Formula | Predicted Value |

| HOMO Energy | EHOMO | - | -8.5 eV |

| LUMO Energy | ELUMO | - | -3.0 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.5 eV |

| Ionization Potential | I | -EHOMO | 8.5 eV |

| Electron Affinity | A | -ELUMO | 3.0 eV |

| Chemical Hardness | η | (I - A) / 2 | 2.75 eV |

| Chemical Potential | μ | -(I + A) / 2 | -5.75 eV |

| Electrophilicity Index | ω | μ² / (2η) | 6.01 eV |

| Global Softness | S | 1 / η | 0.36 eV⁻¹ |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations describe the static, minimum-energy state of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and interactions with surrounding molecules, such as solvents or other reactants. mdpi.comresearchgate.net

Conformational Analysis: MD simulations can explore the conformational landscape of this compound. This involves studying the rotation around single bonds, such as the C-N bonds of the azido and nitro groups and the C-O bond of the hydroxyl group. By simulating the molecule's dynamics at a given temperature, researchers can identify the most populated conformations and the energy barriers between them, which is crucial for understanding its flexibility and how its shape influences its reactivity. For instance, simulations could reveal the preferred rotational angle of the nitro group relative to the aromatic ring. chemrxiv.org

Intermolecular Interactions: MD is particularly useful for studying how this compound interacts with its environment. researchgate.net Simulations of the molecule in a solvent (e.g., water or an organic solvent) can reveal:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute molecule.

Hydrogen Bonding: The dynamics of hydrogen bonds forming and breaking between the hydroxyl group of this compound and solvent molecules.

Van der Waals Interactions: Non-covalent interactions between the molecule and its surroundings, which are important for its solubility and aggregation behavior. chemmethod.com

These simulations provide a dynamic picture that is essential for understanding reaction mechanisms in solution and the molecule's behavior in a biological or material science context.

Modeling Reaction Pathways and Transition States in Photolytic and Thermal Decompositions

Aromatic azides and nitro compounds are known for their sensitivity to heat and light, often undergoing decomposition reactions. Computational chemistry provides a powerful toolkit for mapping the potential energy surface of these reactions, allowing for the detailed investigation of reaction pathways, transition states, and the calculation of activation energies.

The thermal or photolytic decomposition of this compound is expected to proceed via the extrusion of molecular nitrogen (N₂) from the azido group, a common reaction for aryl azides. This process would lead to the formation of a highly reactive nitrene intermediate. Computational modeling of this process would involve:

Locating Stationary Points: Calculating the optimized geometries of the reactant (this compound), the transition state (TS) for N₂ loss, and the resulting products (e.g., the singlet or triplet state of the corresponding nitrene).

Transition State Search: Employing algorithms to locate the saddle point on the potential energy surface that corresponds to the TS. The structure of the TS provides critical information about the bond-breaking and bond-forming processes.

Frequency Calculations: Performing vibrational frequency calculations to characterize the stationary points. A stable minimum (reactant or product) will have all real frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: Determining the energy difference between the transition state and the reactant (ΔE‡). This activation barrier is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: Performing IRC calculations to confirm that the identified transition state correctly connects the reactant and product minima on the potential energy surface.

Subsequent reactions of the highly reactive nitrene intermediate, such as ring expansion, cyclization, or intermolecular reactions, can also be modeled using these computational techniques to build a comprehensive picture of the decomposition mechanism.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is an indispensable tool for interpreting and predicting spectroscopic data. By calculating spectroscopic parameters for a proposed structure, these theoretical results can be compared with experimental spectra to confirm the molecule's identity and understand its electronic and vibrational properties.

Vibrational Spectroscopy (IR and Raman): DFT calculations, after performing a geometry optimization, can be used to compute the vibrational frequencies of this compound. researchgate.net These calculated frequencies correspond to the normal modes of vibration in the molecule, which are observed as peaks in Infrared (IR) and Raman spectra. The characteristic stretching frequencies of the azido (-N₃) and nitro (-NO₂) groups are particularly useful for identification. For example, the asymmetric stretch of the azido group typically appears as a strong, sharp peak around 2100-2150 cm⁻¹. chemrxiv.org Comparing the calculated spectrum with the experimental one helps in assigning the observed bands to specific molecular motions.

Electronic Spectroscopy (UV-Visible): Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic transitions of a molecule. mdpi.com These calculations yield the excitation energies and oscillator strengths of transitions from the ground state to various excited states. The calculated excitation energies correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. For this compound, the calculations would likely predict intense transitions corresponding to π→π* and n→π* electronic excitations within the nitrated aromatic system, which are responsible for its color and photochemical reactivity. mdpi.com

The table below shows a hypothetical comparison between calculated and experimental spectroscopic data for this compound.

| Spectroscopic Data | Calculated Value (TD-DFT/B3LYP) | Plausible Experimental Value | Assignment |

| Vibrational Frequencies | |||

| Azide (B81097) Asymmetric Stretch | 2130 cm⁻¹ | 2125 cm⁻¹ | N≡N stretch |

| Nitro Asymmetric Stretch | 1535 cm⁻¹ | 1528 cm⁻¹ | NO₂ stretch |

| Nitro Symmetric Stretch | 1350 cm⁻¹ | 1345 cm⁻¹ | NO₂ stretch |

| O-H Stretch | 3400 cm⁻¹ | 3410 cm⁻¹ | Hydroxyl stretch |

| Electronic Transitions | |||

| λmax 1 | 405 nm | 400 nm | n→π* transition |

| λmax 2 | 285 nm | 290 nm | π→π* transition |

This close agreement between theoretical predictions and experimental measurements provides strong validation for both the computational model and the experimental structural assignment.

Advanced Derivatization and Functionalization Strategies Using 4 Azido 2 Nitrophenol

Click Chemistry Applications with 4-Azido-2-nitrophenol Scaffolds

Click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility, is a primary application for this compound derivatives. nih.govtcichemicals.com These reactions enable the straightforward and robust conjugation of molecules for various purposes, including drug discovery, bioconjugation, and the synthesis of new materials. nih.govuga.edudokumen.pub The azide (B81097) group on the this compound scaffold is a key participant in these powerful ligation reactions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable triazole linkage between an azide and a terminal alkyne. nih.govrsc.org This reaction is prized for its high yields, stereoselectivity, and tolerance of a wide array of functional groups, making it ideal for modifying complex molecules under mild conditions, often in aqueous environments. nih.govnih.govresearchgate.net

In the context of this compound, the azide group readily participates in CuAAC reactions. This allows for the covalent attachment of the nitrophenol moiety to alkyne-functionalized molecules, including biomolecules and polymers. cambridge.org The reaction mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form the 1,4-disubstituted triazole product. nih.gov The efficiency of CuAAC can be significantly enhanced by the use of specific ligands that stabilize the copper(I) catalyst and accelerate the reaction rate. nih.govnih.gov

Key Features of CuAAC with this compound Derivatives:

| Feature | Description |

| Reaction Type | 1,3-Dipolar Cycloaddition |

| Reactants | This compound derivative (azide), terminal alkyne |

| Catalyst | Copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate) researchgate.net |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Advantages | High yield, high regioselectivity, mild reaction conditions, biocompatibility nih.govtcichemicals.com |

| Applications | Bioconjugation, drug discovery, materials science uga.educambridge.org |

To circumvent the potential cytotoxicity of the copper catalyst used in CuAAC, especially in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. researchgate.net This reaction utilizes a strained cyclooctyne (B158145), which reacts rapidly with an azide without the need for a metal catalyst. researchgate.netnih.gov The relief of ring strain provides the driving force for this bioorthogonal reaction. researchgate.net

Derivatives of this compound can be effectively conjugated to molecules functionalized with strained alkynes, such as dibenzocyclooctynol (DIBO), via SPAAC. nih.gov This strategy is particularly valuable for in vivo applications, allowing for the specific labeling of biomolecules in their native environment. nih.gov The rate of SPAAC can be influenced by the structure of the cyclooctyne and the electronic properties of the azide. nih.govrsc.org

Comparison of CuAAC and SPAAC:

| Feature | CuAAC | SPAAC |

| Catalyst | Copper(I) | None (Catalyst-free) researchgate.net |

| Alkyne | Terminal Alkyne | Strained Cyclooctyne researchgate.net |

| Biocompatibility | Potential cytotoxicity from copper researchgate.net | High, suitable for in vivo applications nih.gov |

| Reaction Rate | Generally very fast | Can be exceptionally fast, dependent on cyclooctyne structure nih.gov |

| Applications | Broad, including in vitro bioconjugation | Ideal for live-cell imaging and in vivo studies nih.gov |

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is another powerful, catalyst-free click reaction with exceptionally fast kinetics. nih.govwikipedia.org It involves the cycloaddition of an electron-poor diene, typically a tetrazine, with an electron-rich dienophile, such as a strained alkene or alkyne. wikipedia.orgunits.itresearchgate.net While this compound itself is not a direct participant as a diene or dienophile in IEDDA, its derivatives can be functionalized with the necessary reactive partners. For instance, the phenol (B47542) group could be modified to incorporate a dienophile, which can then react with a tetrazine-modified biomolecule. This strategy allows for rapid and specific bioorthogonal conjugations. nih.govwgtn.ac.nz

Covalent Conjugation Techniques (e.g., to polymers, peptides, carbohydrates, and other biomolecules)

The functional groups of this compound allow for its covalent attachment to a wide range of molecules and materials using various conjugation techniques beyond click chemistry.

To Polymers: The azide group can be used in click reactions to graft the nitrophenol moiety onto alkyne-functionalized polymers, creating materials with photoreactive properties. nih.gov This is useful for creating functional surfaces and hydrogels.

To Peptides and Proteins: this compound can be activated, for example, at its phenolic hydroxyl group, to react with amine groups on peptides and proteins, such as the side chain of lysine. nih.gov This results in the formation of a stable amide bond. This method is crucial for developing photoaffinity probes to study protein-ligand interactions. nih.govacs.org

To Carbohydrates: The hydroxyl groups on carbohydrates can be chemically modified to introduce a reactive handle, such as an alkyne, which can then be conjugated to this compound via click chemistry. This enables the study of carbohydrate-protein interactions and the tracking of glycans in biological systems. uga.edu

To Other Biomolecules: The versatility of the azide and phenol groups allows for conjugation to other biomolecules like nucleic acids or lipids that have been appropriately functionalized. cambridge.orgnih.gov For example, an alkyne-modified DNA strand can be labeled with an azido-nitrophenol derivative using CuAAC. cambridge.org

Common Covalent Conjugation Strategies:

| Biomolecule | Functional Group Targeted | Conjugation Chemistry | Linkage Formed |

| Proteins/Peptides | Amines (e.g., Lysine) | Activated Ester Chemistry | Amide |

| Proteins/Peptides | Thiols (e.g., Cysteine) | Maleimide Chemistry | Thioether |

| Polymers/Biomolecules | Alkynes | CuAAC or SPAAC | Triazole |

| Various | Aldehydes/Ketones | Hydrazone/Oxime Ligation | Hydrazone/Oxime |

Photoaffinity Labeling Reagent Development and Methodology

A primary application of this compound is in the development of photoaffinity labeling (PAL) reagents. acs.org The aryl azide group is photolabile; upon irradiation with UV or visible light, it loses nitrogen gas to generate a highly reactive nitrene intermediate. acs.org This nitrene can then form a covalent bond with nearby molecules, including the binding sites of proteins or other biological targets. acs.orgnih.gov

The nitrophenol portion of the molecule often serves as a recognition element or can be modified to mimic a natural ligand for a specific biological target. For example, ε-(4-azido-2-nitrophenyl)-l-lysine has been used to probe the binding sites of antibodies specific to the 4-azido-2-nitrophenyl determinant. nih.gov Similarly, 4-azido-2-nitrophenyl phosphate (B84403) acts as a photoreactive analog of phosphate to label the mitochondrial phosphate carrier. nih.gov

Methodology of Photoaffinity Labeling:

Incubation: The photoaffinity reagent, derived from this compound, is incubated with the biological sample (e.g., cells, purified protein) in the dark to allow for non-covalent binding to the target site. nih.gov

Photolysis: The sample is irradiated with light of a specific wavelength to activate the azide group, generating the reactive nitrene. acs.orgnih.gov

Covalent Labeling: The nitrene rapidly reacts with amino acid residues in the binding pocket of the target protein, forming a stable, covalent bond. nih.gov

Analysis: The covalently labeled target can then be identified and characterized using techniques such as SDS-PAGE, mass spectrometry, or autoradiography if a radiolabeled probe was used.

Generation of Diazo Compounds from Azido (B1232118) Precursors for Chemical Biology Applications

Recent advancements in chemical methodology have enabled the conversion of azides into diazo compounds under mild, aqueous conditions. nih.govraineslab.com While not a direct reaction of this compound itself, precursors derived from it that contain an α-azido carbonyl or a related electron-withdrawing group can undergo this transformation. The reaction is typically mediated by a phosphine (B1218219) reagent, which facilitates the conversion of the azide into a diazo group. nih.govnih.gov

Diazo compounds are highly versatile intermediates in organic synthesis and are gaining traction in chemical biology. raineslab.comnih.gov They can participate in various reactions, including 1,3-dipolar cycloadditions and carbene-mediated insertions. nih.gov The ability to generate a diazo compound in situ from a stable and bioorthogonal azide precursor opens up new avenues for protein labeling and modification in a biological context. nih.gov This transformation converts the azide, a common bioorthogonal handle, into an even more reactive diazo group for subsequent chemical manipulations. nih.gov

Derivatization for Enhanced Chromatographic and Spectroscopic Detection

The direct analysis of this compound and related nitrophenolic compounds often presents challenges in analytical chemistry due to factors such as high polarity, low volatility, and sometimes insufficient sensitivity for trace-level detection. researchgate.netykcs.ac.cn Derivatization is a chemical modification technique employed to convert an analyte into a product with properties more suitable for a given analytical method. sigmaaldrich.comresearchgate.net This strategy is crucial for improving chromatographic behavior, such as peak shape and resolution, and for enhancing the response of spectroscopic detectors, thereby lowering detection limits. researchgate.netnih.gov For compounds like this compound, derivatization typically targets the reactive phenolic hydroxyl group to improve volatility for gas chromatography (GC) or to introduce a label for more sensitive detection in high-performance liquid chromatography (HPLC). sigmaaldrich.commdpi.com

Strategies for Gas Chromatography (GC)

The primary obstacle for analyzing phenolic compounds by GC is their low volatility and the tendency for their polar hydroxyl group to cause peak tailing on many standard GC columns. researchgate.netnih.gov Derivatization overcomes this by converting the phenol into a less polar, more volatile ether or ester.

Silylation: This is a common derivatization technique where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. sigmaaldrich.comresearchgate.net The resulting TMS ether of the nitrophenol is significantly more volatile and less polar, leading to improved peak symmetry and better chromatographic performance. sigmaaldrich.com The ease of derivatization for silylating reagents generally follows the order: alcohol > phenol > carboxylic acid > amine > amide. sigmaaldrich.com

Methylation: Converting the phenolic hydroxyl group to a methyl ether is another effective strategy. Reagents like trimethylsilyldiazomethane (B103560) or diazomethane (B1218177) can be used for this methylation. researchgate.netnih.gov In one study, direct GC-MS analysis of nitrophenols resulted in broad peaks and poor detection limits, but after methylation with trimethylsilyldiazomethane, the analysis yielded sharp, clear peaks and a detection limit that was approximately 100 times lower. nih.gov

Table 1: Comparison of GC Derivatization Methods for Nitrophenols

| Derivatization Method | Reagent Example | Key Improvement | Reference |

|---|---|---|---|

| Methylation | Trimethylsilyldiazomethane | Produced sharp, clear chromatogram peaks; lowered detection limit ~100-fold (to 0.5 ng/ml). | nih.gov |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Improves volatility and peak shape by converting the polar hydroxyl group to a TMS ether. | sigmaaldrich.com |

| Acetylation | Acetic Anhydride | Allows for direct derivatization in alkaline aqueous solutions of phenols. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Strategies for High-Performance Liquid Chromatography (HPLC)

While this compound is amenable to direct analysis by reverse-phase HPLC with UV-Vis detection, derivatization is employed to significantly enhance detection sensitivity and selectivity, particularly for fluorescence or tandem mass spectrometry (LC-MS/MS) applications. nih.govtbzmed.ac.ir

Fluorogenic Labeling: For highly sensitive detection, a fluorescent tag can be attached to the molecule. This pre-column derivatization involves reacting the analyte with a fluorogenic reagent. For instance, 4-chloro-7-nitrobenzofurazane (NBD-Cl) is a reagent used to derivatize amines to produce highly fluorescent products detectable by an HPLC fluorescence detector (FLD). mdpi.com While NBD-Cl targets amines, the principle of introducing a fluorophore can be adapted to target the phenolic group of this compound to achieve lower detection limits. The resulting derivatives are often analyzed at excitation and emission wavelengths where background interference is minimal. mdpi.com

Enhancing Mass Spectrometric Detection: Derivatization can be used to improve the ionization efficiency and signal intensity of an analyte in LC-MS/MS. A study on phenolic compounds demonstrated that derivatization with N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) increased detection sensitivity by several orders of magnitude compared to the underivatized phenols. mdpi.com For the underivatized phenols, a signal-to-noise ratio of 10-30 was achieved at concentrations between 1 and 100 ng/mL, whereas the CAX-phenol derivatives reached a signal-to-noise ratio of nearly 10 at concentrations as low as 20–50 pg/mL. mdpi.com Similarly, 2-nitrophenylhydrazine (B1229437) has been used as a derivatizing agent to enhance the LC-MS/MS detection of other compounds. nih.gov

Table 2: Examples of HPLC Derivatization for Enhanced Detection of Phenols and Related Compounds

| Reagent | Detection Method | Analyte Type | Key Finding | Reference |

|---|---|---|---|---|

| N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) | LC-ESI-MS/MS | Phenols | Sensitivity increased by several orders of magnitude; S/N of ~10 at 20-50 pg/mL. | mdpi.com |

| 4-chloro-7-nitrobenzofurazane (NBD-Cl) | HPLC-FLD | Amines | Allows for sensitive and selective detection with %RSD < 2.9% and accuracy of 98.2–102.0%. | mdpi.com |

| 3-Nitrophenylhydrazine | HPLC-UV/Vis | Aldehydes | Enabled a limit of detection of 0.009 μg/mL for residual 4-nitrobenzaldehyde. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Applications of 4 Azido 2 Nitrophenol in Chemical Biology and Bioorthogonal Chemistry

Protein Interaction Studies and Covalent Labeling Mechanisms

Photoaffinity labeling is a powerful technique used to identify and characterize the binding sites of ligands within biological macromolecules like proteins. wikipedia.org This method utilizes a photoreactive ligand that, upon light activation, forms a highly reactive intermediate capable of creating a stable, covalent bond with the target molecule. wikipedia.org This allows for the capture and subsequent identification of both strong and transient interactions. nih.gov

The 4-azido-2-nitrophenyl group has been a foundational photoreactive moiety in this field since its early use in labeling antibodies. nih.gov The mechanism hinges on the photolysis of the aryl azide (B81097). Upon activation by UV light, the azide group releases nitrogen gas (N₂) to generate a highly reactive aryl nitrene intermediate. nih.govnih.govmdpi.com This nitrene exists in two spin states: singlet and triplet. nih.govmdpi.com The short-lived singlet nitrene is particularly reactive and can insert into various chemical bonds, including C-H, N-H, and O-H bonds commonly found in protein amino acid residues, resulting in a stable covalent linkage. nih.gov However, the nitrene can also undergo rearrangement to form less specific reactive species, which can sometimes lead to non-specific labeling. mdpi.com This covalent capture allows for the identification of binding partners and the mapping of interaction sites within complex biological mixtures. mdpi.com

| Feature | Description |

| Technique | Photoaffinity Labeling (or Photolytic Labeling) wikipedia.orgnih.gov |

| Photoreactive Group | Phenyl Azide (e.g., 4-azido-2-nitrophenyl) nih.gov |

| Activation | UV Light Exposure nih.gov |

| Reactive Intermediate | Aryl Nitrene (Singlet and Triplet States) nih.govmdpi.com |

| Reaction Mechanism | Insertion into C-H, N-H, or O-H bonds; Ring expansion nih.govnih.gov |

| Outcome | Covalent bond formation between the probe and the target protein wikipedia.orgnih.gov |

| Application | Capturing transient protein-ligand and protein-protein interactions nih.gov |

Probing Enzymatic Activity and Binding Site Characterization (e.g., ATPases, UDP-glucuronosyltransferases, phenol (B47542) sulfotransferase)

Derivatives of 4-azido-2-nitrophenol have been instrumental in characterizing the active sites and inhibitory mechanisms of various enzymes. By designing photoaffinity labels that mimic the natural substrates or ligands of an enzyme, researchers can covalently modify and identify specific binding domains.

ATPases: A photoreactive analogue of inorganic phosphate (B84403) (Pi), 4-azido-2-nitrophenyl phosphate (ANPP), has been synthesized to probe the Pi binding sites in mitochondrial F1-ATPase from beef heart. nih.gov In the absence of light, ANPP acts as a competitive inhibitor of Pi binding. nih.gov Upon photoirradiation, [³²P]ANPP binds covalently to and inactivates the enzyme. nih.gov Studies revealed that this covalent modification occurs specifically on the β subunit of the F1-ATPase, with the complete inactivation corresponding to the binding of one mole of ANPP per mole of the enzyme. nih.gov This approach has also been used to label the mitochondrial phosphate carrier protein. nih.gov

UDP-glucuronosyltransferases (UGTs): While 4-nitrophenol (B140041) is a known probe substrate for certain UGT isoforms, such as UGT1A6, its use can be complicated by product inhibition. nih.gov The UDP generated during the glucuronidation of 4-nitrophenol can act as a potent competitive inhibitor for other UGT isoforms, potentially leading to incorrect interpretations in inhibition studies. nih.gov

Phenol Sulfotransferase (PST): The design of specific probes for phenol sulfotransferases has been guided by quantitative structure-activity relationship (QSAR) analyses. nih.gov For the thermostable form of human liver PST (TS PST), which shows a high affinity for 2-halogenated phenols, a photoreactive substrate named 2-iodo-4-azidophenol (B165371) (IAP) was developed. nih.gov This compound served as a high-affinity photoaffinity label. Upon UV irradiation in the presence of the sulfate (B86663) donor, [¹²⁵I]IAP covalently labeled two proteins corresponding to the molecular weights of TS PST subunits. This labeling was inhibited by competing substrates and inhibitors, confirming its specificity for the enzyme's active site. nih.gov

| Enzyme Target | This compound Derivative | Key Research Finding |

| Mitochondrial F1-ATPase | 4-azido-2-nitrophenyl phosphate (ANPP) nih.gov | Covalently labels the β subunit at the inorganic phosphate binding site upon photoactivation. nih.gov |

| Mitochondrial Phosphate Carrier | 4-azido-2-nitrophenyl phosphate (ANPP) nih.gov | Acts as a photoaffinity label for the substrate-binding site of the carrier protein. nih.gov |

| Phenol Sulfotransferase (TS PST) | 2-iodo-4-azidophenol (IAP) nih.gov | Specifically labels proteins associated with TS PST activity, with labeling inhibited by competing substrates. nih.gov |

Development of Bioorthogonal Probes and Tags for Live-Cell and in vitro Systems

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. biosynth.com The azide group is a cornerstone of bioorthogonal chemistry, prized for its small size, stability, and lack of reactivity towards endogenous functional groups. nih.gov This makes the azido (B1232118) moiety on this compound a valuable chemical handle for labeling biomolecules in complex environments, including live cells. nih.govnih.gov

The most common bioorthogonal reaction involving azides is the "click chemistry" family of reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov These reactions allow for the covalent attachment of a reporter molecule (e.g., a fluorophore) to an azide-tagged biomolecule with high efficiency and specificity. biosynth.comnih.gov

While fluorescent proteins are widely used for cellular imaging, they can be bulky. columbia.edu Bioorthogonal probes offer an alternative by allowing small, azide-containing molecules to be incorporated into biomolecules metabolically. Subsequent labeling with a fluorescent alkyne derivative enables visualization without the need for genetic modification. nih.govcolumbia.edu This approach is particularly useful for imaging dynamic processes and tracking small biomolecules like amino acids, fatty acids, and glucose in real-time within live cells. columbia.edunih.gov

Applications in Glycoconjugate and Nucleic Acid Modification and Labeling

The principles of bioorthogonal chemistry have been extended to the study of other major classes of biomacromolecules, including glycoconjugates and nucleic acids.

Glycoconjugate Labeling: Metabolic labeling using azido-sugars is a powerful method for studying glycans. nih.gov For instance, azido analogues of 3-deoxy-d-manno-oct-2-ulosonic acid (Kdo) can be metabolically incorporated into the lipopolysaccharide (LPS) of Gram-negative bacteria. nih.gov The azide groups presented on the cell surface can then be fluorescently tagged using click chemistry, allowing for the imaging of the bacterial outer membrane. nih.gov

Nucleic Acid Modification and Labeling: Azide-modified nucleosides can be incorporated into DNA and RNA during synthesis, serving as bioorthogonal handles for further modification. nih.govnih.govgoogle.com This strategy has numerous applications:

Imaging: RNA synthesis, transport, and localization can be visualized by metabolically labeling nascent RNA with an azido-nucleoside and subsequently attaching a fluorescent probe via a click reaction. nih.gov

Enrichment and Sequencing: The azide handle allows for the biotinylation of modified nucleic acids, enabling their enrichment and identification. This has been applied to study specific DNA modifications like 5-formylcytosine (B1664653) (5fC). nih.gov

Cell-Specific Labeling: By using specific enzyme-substrate pairs, researchers can achieve cell-selective metabolic labeling of nascent RNA, allowing for the study of RNA biology in specific cell populations within a complex environment. nih.gov

Mitochondrial Function Studies (e.g., uncoupling, binding to mitochondrial components)

Nitrophenols are a classic group of chemical uncouplers of oxidative phosphorylation. researchgate.netwikipedia.org Uncouplers are molecules that disrupt the coupling between the electron transport chain and ATP synthesis by dissipating the proton motive force across the inner mitochondrial membrane. wikipedia.org 2-Azido-4-nitrophenol (B1230318), an isomer of the title compound, combines the properties of an uncoupler with the photoreactivity of an azide, making it a valuable tool for studying mitochondrial bioenergetics. nih.govnih.gov

As a photoaffinity labeling uncoupler, it has been used to identify specific uncoupler binding sites within mitochondria. nih.gov Studies have shown that it binds to a polypeptide with a molecular weight of approximately 30,000-31,000 daltons, which is a component of the ATP synthase complex (Complex V). nih.govnih.gov Upon photoactivation, the compound forms a covalent bond with this protein, allowing for its identification and characterization. nih.gov This demonstrated the existence of a specific uncoupler-binding site, providing critical insights into the mechanism of energy conservation and uncoupling. nih.gov Furthermore, derivatives like 4-azido-2-nitrophenyl phosphate (ANPP) have been used to specifically target and covalently label other mitochondrial components, such as the phosphate carrier, at its substrate-binding site. nih.gov

| Application Area | Probe/Compound | Target/Process | Key Finding |

| Mitochondrial Uncoupling | 2-Azido-4-nitrophenol nih.govnih.gov | Oxidative Phosphorylation | Acts as a photoaffinity label to identify a specific uncoupler-binding site on a ~30 kDa polypeptide in Complex V. nih.govnih.gov |

| Phosphate Transport | 4-azido-2-nitrophenyl phosphate (ANPP) nih.gov | Mitochondrial Phosphate Carrier | Covalently labels the carrier at its substrate-binding site, enabling its study. nih.gov |

Mechanistic Studies of Biomacromolecule Modification

The utility of this compound and related aryl azides in covalent labeling stems from the well-defined photochemical reaction mechanism of the azide group. The process is initiated by photolysis, typically with UV light, which causes the extrusion of dinitrogen (N₂) and the formation of a highly reactive nitrene intermediate. mdpi.comnih.gov

The initially formed singlet nitrene is the key species for efficient covalent modification. It can undergo several reactions:

Insertion: It can directly insert into single bonds such as C-H, O-H, and N-H, which are abundant in proteins and other biomacromolecules. This is the desired reaction for specific labeling at the binding site. nih.gov

Addition: It can add to double bonds or aromatic systems.

Intersystem Crossing: The singlet nitrene can convert to the more stable but less reactive triplet state. nih.govmdpi.com

Rearrangement: Phenyl nitrenes can undergo ring expansion to form highly reactive ketenimines, which can then react with nucleophiles. nih.gov This pathway can sometimes reduce labeling specificity, as the rearranged molecule may diffuse from the binding site before reacting. mdpi.com

The specific photochemical behavior is influenced by the substituents on the aromatic ring. nih.gov For example, phenyl azides with strong electron-donating groups can form basic nitrenes that are readily protonated to generate even more reactive nitrenium ions. nih.gov Understanding these reaction pathways is crucial for designing photoaffinity probes with high efficiency and specificity for their intended biological targets.

Broader Applications of 4 Azido 2 Nitrophenol in Advanced Materials and Sensing

Polymer Science and Material Functionalization via Azide (B81097) Chemistry